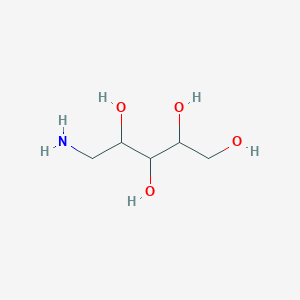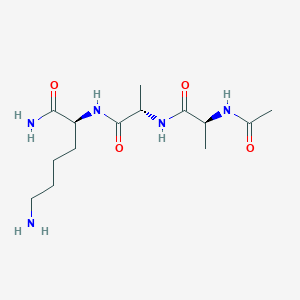
1-Amino-1-deoxy-d-arabinitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-d-arabinitol is a compound with the molecular formula C5H13NO4 It is a derivative of arabinitol, where one hydroxyl group is replaced by an amino group
Preparation Methods
1-Amino-1-deoxy-d-arabinitol can be synthesized through several methods. One common approach involves the reduction of 1-amino-1-deoxy-d-arabinose. This reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by purification through crystallization . Another method involves the microbiological oxidation of 1-acetamido-1-deoxy-d-arabinitol using Acetobacter suboxydans, which yields the desired compound .
Chemical Reactions Analysis
1-Amino-1-deoxy-d-arabinitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include periodate and nitric acid.
Reduction: Reduction reactions can convert it back to its parent sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as acetamido-deoxy compounds.
Major products formed from these reactions include 1-acetamido-1-deoxy-d-arabinitol and other substituted derivatives.
Scientific Research Applications
1-Amino-1-deoxy-d-arabinitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It serves as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Amino-1-deoxy-d-arabinitol exerts its effects primarily by inhibiting glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics the transition state of the enzyme-substrate complex, thereby inhibiting the enzyme’s activity . This inhibition can affect various metabolic pathways, including glycogen metabolism .
Comparison with Similar Compounds
1-Amino-1-deoxy-d-arabinitol is similar to other iminosugars, such as 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and 1-deoxynojirimycin. These compounds also inhibit glycosidases but differ in their selectivity and potency . For example, DAB is a potent inhibitor of α-mannosidase, while 1-deoxynojirimycin is used to treat type 2 diabetes . The unique structure of this compound allows it to interact with specific glycosidases, making it a valuable tool in biochemical research .
Similar Compounds
- 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB)
- 1-Deoxynojirimycin
- Isofagomine
Properties
IUPAC Name |
5-aminopentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXWPCUJTZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)


![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
